molecular formula C10H18O3 B2446579 4-Propoxycyclohexanecarboxylic acid CAS No. 950772-21-1

4-Propoxycyclohexanecarboxylic acid

Cat. No.: B2446579
CAS No.: 950772-21-1
M. Wt: 186.251
InChI Key: WAXHPXXLQNAXIV-UHFFFAOYSA-N
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Description

4-Propoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with a propoxy group and a carboxylic acid group

Scientific Research Applications

4-Propoxycyclohexanecarboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxycyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst to form 4-propoxycyclohexanone. This intermediate is then oxidized to yield this compound. The reaction conditions often include:

    Catalyst: Acid catalyst such as sulfuric acid

    Temperature: Elevated temperatures to facilitate the reaction

    Oxidizing Agent: Common oxidizing agents like potassium permanganate or chromium trioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Propoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Propoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The propoxy group may also contribute to the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycyclohexanecarboxylic acid
  • 4-Ethoxycyclohexanecarboxylic acid
  • 4-Butoxycyclohexanecarboxylic acid

Uniqueness

4-Propoxycyclohexanecarboxylic acid is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-propoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXHPXXLQNAXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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